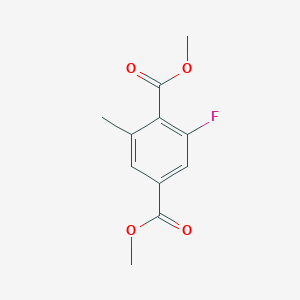

Dimethyl 2-fluoro-6-methylterephthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl terephthalate (DMT) is an organic compound with the formula C6H4(COOCH3)2. It is the diester formed from terephthalic acid and methanol . It is a white solid that melts to give a distillable colorless liquid .

Synthesis Analysis

DMT has been produced in a number of ways. Conventionally, and still of commercial value, is the direct esterification of terephthalic acid. Alternatively, it can be prepared by alternating oxidation and methyl-esterification steps from p-xylene via methyl p-toluate (PT) .Molecular Structure Analysis

The molecular formula of DMT is C10H10O4 . It has an average mass of 212.174 Da and a monoisotopic mass of 212.048492 Da .Chemical Reactions Analysis

The method for the production of DMT from p-xylene (PX) and methanol consists of a multistep process involving both oxidation and esterification .Physical And Chemical Properties Analysis

DMT is a white solid that melts to give a distillable colorless liquid . It has a molar mass of 194.186 g/mol .Scientific Research Applications

Catalytic Synthesis

Research on metal-impregnated beta zeolite and MCM-41 catalysts demonstrates the catalytic efficiency in methylation reactions, which are crucial for synthesizing industrially important chemicals like 2,6-Dimethylnaphthalene (DMN), used in producing high-performance polyesters such as polyethylenenaphthalate (Güleç et al., 2018; Niftaliyeva et al., 2020)^1^^2^. This highlights the potential for using similar compounds in catalysis and materials science for synthesizing advanced materials.

Fluorescence and Imaging

The development of fluorescent probes based on naphthalene derivatives, like Dimethyl-2,5-bis(4-methoxyphenylamino)terephthalate (DBMPT), for bioimaging and studying cellular processes showcases the utility of such compounds in biological and medical research (Rakshit et al., 2020)^3^. The ability of these compounds to form aggregates with distinct fluorescence properties can be leveraged in designing new imaging agents and studying biological phenomena at the molecular level.

Environmental Sensing and Monitoring

Research on time-resolved fluoroimmunoassays using antigenic derivatives of phthalate esters, including compounds structurally related to Dimethyl 2-fluoro-6-methylterephthalate, illustrates the capability of these chemicals in environmental monitoring and detection of pollutants (Ius et al., 1993)^4^. Such applications underscore the importance of these compounds in developing analytical methods for environmental protection and assessment.

Polymer Research and Development

Studies on the crystallization behavior of poly(ethylene terephthalate) induced by organic salts and the synthesis of copolymers incorporating naphthalene dicarboxylate units reveal the role of similar chemical entities in polymer science (Legras et al., 1986; Jones et al., 1999)^5^^6^. These studies contribute to understanding how modifications at the molecular level can influence polymer properties and facilitate the development of materials with tailored characteristics.

Mechanism of Action

Future Directions

properties

IUPAC Name |

dimethyl 2-fluoro-6-methylbenzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-6-4-7(10(13)15-2)5-8(12)9(6)11(14)16-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQFNVXBAVHUPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2708767.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708769.png)

![4-[butyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2708776.png)